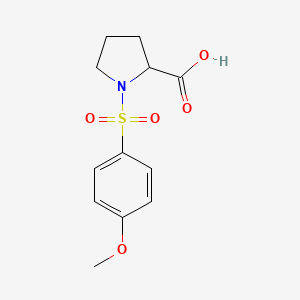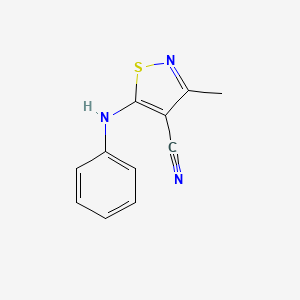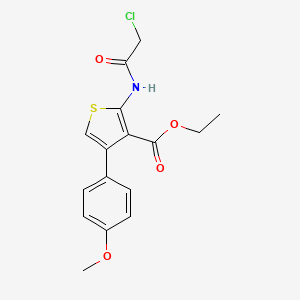
Isotheaflavin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isotheaflavin is a natural compound that is found in tea leaves, especially in black tea. It is a type of flavonoid, which is a group of plant pigments that have antioxidant and anti-inflammatory properties. Isotheaflavin has been shown to have numerous health benefits, including the prevention of cancer, cardiovascular diseases, and neurodegenerative disorders.
科学的研究の応用
Isotheaflavin: A Comprehensive Analysis of Scientific Research Applications
Antioxidant Effects: Isotheaflavin has been shown to possess significant antioxidant effects, particularly in protecting erythrocytes from oxidation-induced changes. This could have implications for the prevention of oxidative stress-related diseases .
Cytotoxic Activity: Research indicates that Isotheaflavin exhibits cytotoxic activity against certain cell lines, such as Chinese hamster ovary cells and rat glioma cells, which may be relevant for cancer research .
Cardiovascular Health: Theaflavins, including Isotheaflavin, are reported to have potential benefits for cardiovascular health by reducing cholesterol levels and protecting against heart disease .
Neuroprotective Properties: Studies suggest that theaflavins may have neuroprotective properties, which could be beneficial in the treatment or prevention of neurodegenerative diseases .
Anti-Inflammatory Properties: Isotheaflavin may also have anti-inflammatory properties, which could be useful in the treatment of chronic inflammatory conditions .
Antimicrobial Activity: There is evidence to suggest that Isotheaflavin has antimicrobial activity, which could make it a candidate for the development of new antibiotics or antiseptics .
Enzymatic Oxidation Mechanism: Isotheaflavin is formed through the enzymatic oxidation of tea catechins, a process that has been studied for its potential applications in food science and technology .
8. Potential in Aging and Longevity Research Due to its antioxidant properties, Isotheaflavin may have applications in aging and longevity research, with the potential to combat age-related oxidative damage .
MDPI - Enzymatic Oxidation of Tea Catechins RSC Publishing - Black tea: chemical analysis and stability Springer - Anti Oxidative Effect of Black Tea Theaflavin SelfDecode Supplements - Theaflavins Benefits, Side Effects & Dosage Healthy Focus - Health Benefits of Theaflavins Springer - Cytotoxic Activity of Black Tea Theaflavin Digallates
作用機序
Target of Action
Isotheaflavin, a polyphenol found in black tea, is known for its antioxidant properties . It interacts with various biological targets, primarily reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in oxidative stress .
Mode of Action
Isotheaflavin acts as an antioxidant, neutralizing ROS and RNS to prevent oxidative damage . It also exerts an antioxidant action inside the cell, modulating cellular response to oxidative challenges .
Biochemical Pathways
Isotheaflavin is formed through the enzymatic oxidation of tea catechins . The process involves the coupling between epicatechin (EC) and gallocatechin gallate (GCG), leading to the formation of Isotheaflavin . This transformation is part of the broader pathway of tea catechins to their dimers and polymers .
Pharmacokinetics
The biosynthesis of theaflavins, including isotheaflavin, has been optimized using an immobilized enzyme system . This suggests that the bioavailability of Isotheaflavin could be influenced by factors such as enzyme activity and substrate concentration.
Result of Action
The antioxidant action of Isotheaflavin results in the protection of cells from oxidative damage . This includes the prevention of protein oxidation, lipid peroxidation, and DNA damage, which can lead to cell death .
Action Environment
The action of Isotheaflavin can be influenced by various environmental factors. For instance, the enzymatic oxidation of tea catechins to form Isotheaflavin can be affected by factors such as pH, temperature, and the presence of oxygen
特性
IUPAC Name |
3,4,6-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMYMEWFZKHGAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is isotheaflavin and how is it formed?
A1: Isotheaflavin is a polyphenolic pigment found in black tea. It is an isomer of theaflavin, another major black tea pigment. Isotheaflavin is formed during the enzymatic oxidation and dimerization of flavan-3-ols, specifically (-)-epicatechin and (-)-epigallocatechin, during the tea fermentation process [, , ].
Q2: Has isotheaflavin shown any promising biological activities?
A3: While research on isotheaflavin is still in its early stages, some studies indicate potential biological activity. For instance, isotheaflavin-3′-O-gallate, a gallated derivative of isotheaflavin, has demonstrated notable binding affinity to the main protease (3CLpro) of SARS-CoV-2 in silico, suggesting its potential as an antiviral agent []. Further research is needed to confirm these findings and explore its effectiveness in vivo.
Q3: How does the structure of isotheaflavin compare to other theaflavins, and how does this affect their formation?
A4: Theaflavins, including isotheaflavin, differ in the position and number of galloyl groups attached to their core structure. These structural variations significantly impact their formation during tea fermentation. For example, the presence of a galloyl group at the 3-position of the flavan-3-ol precursor is crucial for theaflavin formation. Moreover, the configuration of the flavan-3-ol precursor at the 2,3-position (cis vs. trans) influences the yield of different theaflavin isomers [].
Q4: Are there any studies on the cytotoxic activity of isotheaflavin or its derivatives?
A5: While information specifically on isotheaflavin is limited, research on theaflavin digallates, closely related compounds, suggests potential cytotoxic activity against cancer cells. One study investigated the effects of theaflavin digallates extracted from black tea on Chinese Hamster Ovary cells (CHOK1) and Rat Glioma cells (C-6), revealing cytotoxic effects in both cell lines [, ]. This finding highlights the need for further investigation into the potential anticancer properties of isotheaflavin and its derivatives.
Q5: What methods are used to analyze and characterize isotheaflavin?
A6: Isotheaflavin can be isolated from black tea using solvent extraction followed by various chromatographic techniques, including Sephadex LH-20 chromatography []. Its structural characterization involves spectroscopic methods like 1D and 2D NMR spectroscopy, which help elucidate the compound's structure and confirm its identity [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5E)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B1622368.png)









